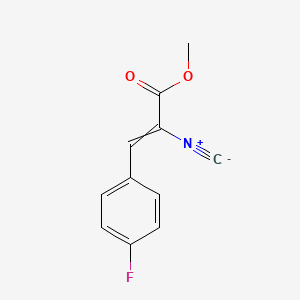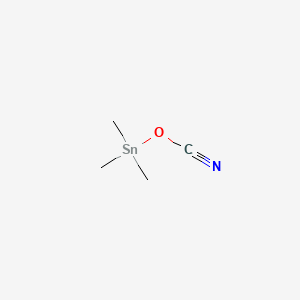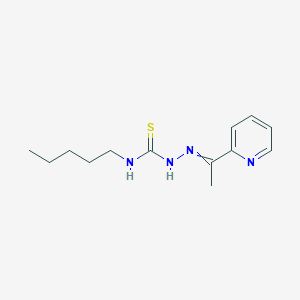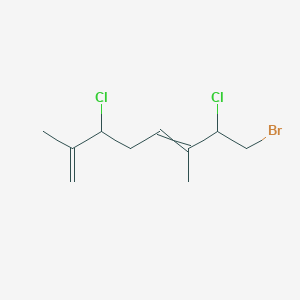
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of a fluorophenyl group attached to a methyl ester, making it a versatile compound in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of methyl 3-(4-fluorophenyl)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-fluorophenylacetate
- Methyl 3-(3-fluorophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(4-chlorophenyl)-2-isocyanoprop-2-enoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
76202-91-0 |
|---|---|
Formule moléculaire |
C11H8FNO2 |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H8FNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-7H,2H3 |
Clé InChI |
JTVWLMRYYNMIRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=C(C=C1)F)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



